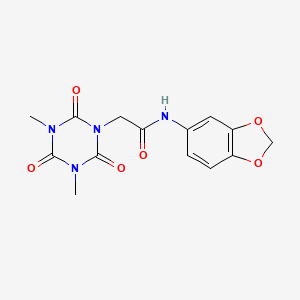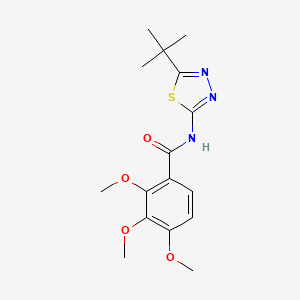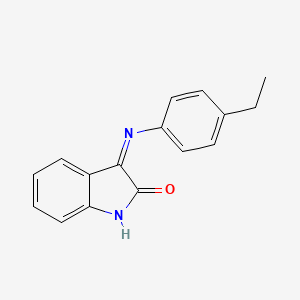![molecular formula C23H19F3O7S2 B15002039 Dimethyl 5,5'-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethane-1,1-diyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B15002039.png)
Dimethyl 5,5'-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethane-1,1-diyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxycarbonyl, and trifluoromethyl phenyl groups
Méthodes De Préparation
The synthesis of METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates, such as 3-hydroxy-4-(methoxycarbonyl)-5-methylthiophene and 4-(trifluoromethyl)phenyl ethyl ketone.
Coupling Reactions: These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or toluene.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.
Analyse Des Réactions Chimiques
METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxycarbonyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: A simpler compound with a hydroxyl and methoxycarbonyl group, used as a preservative and in organic synthesis.
4-Hydroxy-3-methoxycinnamic acid: Another compound with hydroxyl and methoxy groups, used in the synthesis of various organic molecules.
2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester: A compound with similar functional groups, used in pharmaceutical applications.
Propriétés
Formule moléculaire |
C23H19F3O7S2 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
methyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H19F3O7S2/c1-9-13(21(30)32-3)17(28)19(34-9)15(20-18(29)14(10(2)35-20)22(31)33-4)16(27)11-5-7-12(8-6-11)23(24,25)26/h5-8,15,28-29H,1-4H3 |
Clé InChI |
PACORKIILVQPLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(S1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-bromo-2-fluorophenyl)-6-(4-bromo-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15001964.png)
![N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide](/img/structure/B15001966.png)
![6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B15001973.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001979.png)

![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B15001982.png)

![8-amino-2-anilino-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B15001994.png)
![N-[4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)phenyl]acetamide](/img/structure/B15002002.png)

![2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B15002011.png)

![2-Methyl-3-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]quinoxaline](/img/structure/B15002057.png)
![7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002058.png)
